molecular formula C13H27N3O3 B091026 N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide CAS No. 17073-33-5

N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide

Cat. No. B091026
CAS RN: 17073-33-5
M. Wt: 273.37 g/mol
InChI Key: LOAGCJGEULMKRJ-UHFFFAOYSA-N
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Description

N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide, also known as HNHA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a nitric oxide donor, which means that it can release nitric oxide in a controlled manner, making it a useful tool in research and medicine. In

Scientific Research Applications

Application in Extraction and Solvent Technology

N,N-dialkyl aliphatic amides, a category that includes compounds like N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide, have been studied for their efficacy in solvent extraction of thorium from nitric acid media. These amides show promise in room temperature ionic liquids (RTILs), with notable examples being N,N-dibutyl octanamide (DBOA) which demonstrated high extraction efficiency. The use of supercritical carbon dioxide for stripping further enhances the process efficiency, highlighting the potential of these compounds in nuclear fuel reprocessing and related applications (Rao & Tomar, 2016).

Biological Metabolite Research

The compound has been identified as a metabolite of Pseudomonas fragi, known as fragin. Its unique N-nitrosohydroxylamino group and sec. caprylamide group contribute to its biological activity. This discovery opens avenues for exploring its role in microbial metabolism and possible applications in biotechnology or medicine (Murayma & Tamura, 1970).

Catalytic and Synthetic Chemistry

In the realm of synthetic chemistry, N-nitroso compounds, including derivatives similar to N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide, are used in various reactions. For example, they play a role in the nitroso Diels-Alder reaction, which is a method for synthesizing complex organic structures with potential pharmaceutical applications (Maji & Yamamoto, 2015).

Environmental Applications

The structure and behavior of N-nitroso compounds, similar to N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide, are also significant in environmental chemistry. Their role in the oxidative degradation processes, such as in water treatment, is an area of ongoing research. Understanding their reactivity and breakdown can inform safer and more efficient environmental management strategies (Lee, Yoon, & von Gunten, 2007).

properties

CAS RN

17073-33-5

Product Name

N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide

Molecular Formula

C13H27N3O3

Molecular Weight

273.37 g/mol

IUPAC Name

(Z)-hydroxyimino-[3-methyl-1-(octanoylamino)butan-2-yl]-oxidoazanium

InChI

InChI=1S/C13H27N3O3/c1-4-5-6-7-8-9-13(17)14-10-12(11(2)3)16(19)15-18/h11-12,18H,4-10H2,1-3H3,(H,14,17)/b16-15-

InChI Key

LOAGCJGEULMKRJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC(=O)NCC(C(C)C)N(N=O)O

SMILES

CCCCCCCC(=O)NCC(C(C)C)[N+](=NO)[O-]

Canonical SMILES

CCCCCCCC(=O)NCC(C(C)C)N(N=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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